molecular formula C10H17ClF3N B6219283 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride CAS No. 2751614-36-3

3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride

Cat. No. B6219283
CAS RN: 2751614-36-3
M. Wt: 243.7
InChI Key:
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Description

3-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride (3-TCP) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. 3-TCP is a cyclic amine, which is a type of organic compound that contains a nitrogen atom surrounded by a ring of carbon atoms. It is a derivative of piperidine, an aromatic heterocyclic compound with a five-membered ring structure composed of two nitrogen atoms, two carbon atoms, and one hydrogen atom. 3-TCP is a white crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 175°C.

Mechanism of Action

The mechanism of action of 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride is not fully understood. However, it is believed that the compound acts as a proton acceptor, meaning that it can accept protons from other molecules and thus increase their acidity. Additionally, it is thought that 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride can act as a Lewis acid, meaning that it can form a coordinate covalent bond with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride have not been extensively studied. However, it is known that the compound can bind to certain proteins in the body, including the enzyme cytochrome P450. Additionally, 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride has been found to inhibit the activity of certain enzymes, including the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride in laboratory experiments is its stability. The compound is relatively stable under a variety of conditions, including high temperatures and acidic or basic environments. Additionally, 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride is relatively non-toxic, making it safe to use in laboratory experiments. However, one limitation of using 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride in laboratory experiments is its low solubility in water.

Future Directions

The potential applications of 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride are still being explored. Future research could focus on developing new synthesis methods for the compound, as well as investigating its potential uses in pharmaceuticals, agrochemicals, and other fields. Additionally, further research could focus on understanding the biochemical and physiological effects of 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride, as well as exploring its potential toxicity and therapeutic effects. Additionally, further research could focus on understanding the mechanism of action of 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride and its potential interactions with other compounds. Finally, future research could focus on developing new applications for 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride, such as its use in catalysis and as a ligand in metal-catalyzed reactions.

Synthesis Methods

3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride can be synthesized using a variety of methods, including the reaction of 1-(trifluoromethyl)cyclobutanol and piperidine in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The reaction is usually complete within 24 hours. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in metal-catalyzed reactions. Additionally, 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride has been used in the synthesis of cyclic amines, as well as in the synthesis of other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride involves the reaction of 1-(trifluoromethyl)cyclobutylamine with piperidine in the presence of hydrochloric acid.", "Starting Materials": [ "1-(trifluoromethyl)cyclobutylamine", "piperidine", "hydrochloric acid" ], "Reaction": [ "Add 1-(trifluoromethyl)cyclobutylamine to a reaction flask", "Add piperidine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from a suitable solvent to obtain 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride" ] }

CAS RN

2751614-36-3

Molecular Formula

C10H17ClF3N

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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